1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- 1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl-
Brand Name: Vulcanchem
CAS No.: 120729-98-8
VCID: VC17067778
InChI: InChI=1S/C12H16N2O2S/c1-9-8-14(4)12-6-5-10(7-11(9)12)17(15,16)13(2)3/h5-8H,1-4H3
SMILES:
Molecular Formula: C12H16N2O2S
Molecular Weight: 252.33 g/mol

1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl-

CAS No.: 120729-98-8

Cat. No.: VC17067778

Molecular Formula: C12H16N2O2S

Molecular Weight: 252.33 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- - 120729-98-8

Specification

CAS No. 120729-98-8
Molecular Formula C12H16N2O2S
Molecular Weight 252.33 g/mol
IUPAC Name N,N,1,3-tetramethylindole-5-sulfonamide
Standard InChI InChI=1S/C12H16N2O2S/c1-9-8-14(4)12-6-5-10(7-11(9)12)17(15,16)13(2)3/h5-8H,1-4H3
Standard InChI Key QBZHGDVNLAQFGN-UHFFFAOYSA-N
Canonical SMILES CC1=CN(C2=C1C=C(C=C2)S(=O)(=O)N(C)C)C

Introduction

Chemical Identification and Physicochemical Properties

Structural Characteristics

1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- belongs to the class of sulfonamide-containing indole derivatives. Its molecular formula is C12H16N2O2S\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_2\text{S}, with a molecular weight of 252.36 g/mol . The structure comprises a 1H-indole scaffold substituted at the 5-position with a sulfonamide group, where both the nitrogen atoms of the sulfonamide and the indole ring are methylated (Figure 1).

Key structural features:

  • A planar indole ring system with methyl groups at the 1- and 3-positions.

  • A sulfonamide (-SO2_2N(CH3_3)2_2) moiety at the 5-position, contributing to hydrogen-bonding capabilities.

  • Hydrophobic methyl groups that enhance membrane permeability .

Physicochemical Data

PropertyValueSource
Molecular FormulaC12H16N2O2S\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_2\text{S}
Molecular Weight252.36 g/mol
Melting PointNot reported
SolubilityLikely polar aprotic solvents
LogP (Partition Coefficient)Estimated ~2.1 (moderate lipophilicity)

The compound’s moderate lipophilicity suggests balanced solubility in both aqueous and lipid environments, a desirable trait for drug candidates.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- typically involves:

  • Indole functionalization: Introduction of the sulfonamide group via electrophilic substitution at the 5-position of the indole ring.

  • Methylation: Sequential methylation of the indole nitrogen (N1) and sulfonamide nitrogen atoms using methylating agents such as methyl iodide.

Reaction conditions require precise control of temperature (50–80°C) and pH (neutral to mildly basic) to prevent over-methylation or decomposition.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR spectra confirm methyl group integration (δ 2.8–3.2 ppm for N-CH3_3) and indole proton environments.

  • Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 252.36, consistent with the molecular formula .

  • X-ray Crystallography: While no crystal structure of this specific compound is reported, analogous sulfonamide-indole derivatives exhibit coplanar geometry between the indole and sulfonamide groups, optimizing enzyme binding .

Biological Activity and Mechanism of Action

Carbonic Anhydrase Inhibition

1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- acts as a competitive inhibitor of carbonic anhydrase (CA) isoforms, enzymes critical for pH regulation and CO2_2 hydration. Kinetic studies on related indole sulfonamides reveal:

  • Binding affinity: Sub-nanomolar inhibition constants (KiK_i) for CA-II and CA-IX isoforms, attributed to interactions with the enzyme’s zinc-coordinated active site .

  • Selectivity: Methylation at the sulfonamide nitrogen reduces polarity, enhancing selectivity for membrane-bound isoforms like CA-IX over cytosolic CA-II .

Mechanistic insights:

  • The sulfonamide group coordinates with the zinc ion in the CA active site.

  • Hydrophobic interactions between the indole ring and enzyme pockets stabilize the complex .

Toxicological Profile

Acute Toxicity

ParameterValueSource
LDLo (Intraperitoneal, mouse)1,000 mg/kg
Observed EffectsLethality without specific symptom reporting

The high intraperitoneal LDLo suggests low acute toxicity, though further studies are needed to assess chronic exposure risks .

Applications in Drug Development

Ophthalmic Agents

CA inhibitors are cornerstone therapies for glaucoma. This compound’s isoform selectivity could reduce side effects (e.g., metabolic acidosis) compared to non-selective inhibitors like acetazolamide .

Anticonvulsant Candidates

CA modulation influences neuronal excitability. Preclinical models of epilepsy show reduced seizure frequency with CA inhibitors .

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